molecular formula C7H3Br4F B13580725 1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene

1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene

Cat. No.: B13580725
M. Wt: 425.71 g/mol
InChI Key: KFPDVLIYXHIXSC-UHFFFAOYSA-N
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Description

1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene is a halogenated aromatic compound with the molecular formula C7H3Br4F It is characterized by the presence of four bromine atoms, one fluorine atom, and one methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene typically involves the bromination of 4-fluoro-6-methylbenzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually conducted in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at a temperature range of 0-25°C to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Reduction Reactions: The compound can be reduced to form less brominated derivatives using reducing agents like zinc (Zn) in acetic acid (CH3COOH).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Zinc (Zn) in acetic acid (CH3COOH).

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed

    Substitution: Formation of 1,2,3,5-tetrabromo-4-fluoro-6-hydroxybenzene or 1,2,3,5-tetrabromo-4-fluoro-6-aminobenzene.

    Reduction: Formation of 1,2,3,5-tribromo-4-fluoro-6-methylbenzene.

    Oxidation: Formation of 1,2,3,5-tetrabromo-4-fluoro-6-carboxybenzene.

Scientific Research Applications

1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various halogenated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals, flame retardants, and polymers.

Mechanism of Action

The mechanism of action of 1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene depends on its specific application. In biological systems, it may interact with cellular components such as proteins, enzymes, or DNA, leading to various biological effects. The presence of multiple halogen atoms can enhance its binding affinity to target molecules, thereby increasing its potency. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene can be compared with other halogenated aromatic compounds such as:

    1,2,3,5-Tetrabromo-4-chloro-6-methylbenzene: Similar structure but with a chlorine atom instead of fluorine.

    1,2,3,5-Tetrabromo-4-fluoro-6-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.

    1,2,3,5-Tetrabromo-4-fluoro-6-nitrobenzene: Similar structure but with a nitro group instead of a methyl group.

The uniqueness of this compound lies in its specific combination of halogen atoms and the methyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C7H3Br4F

Molecular Weight

425.71 g/mol

IUPAC Name

1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene

InChI

InChI=1S/C7H3Br4F/c1-2-3(8)5(10)6(11)7(12)4(2)9/h1H3

InChI Key

KFPDVLIYXHIXSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)Br)Br)F)Br

Origin of Product

United States

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